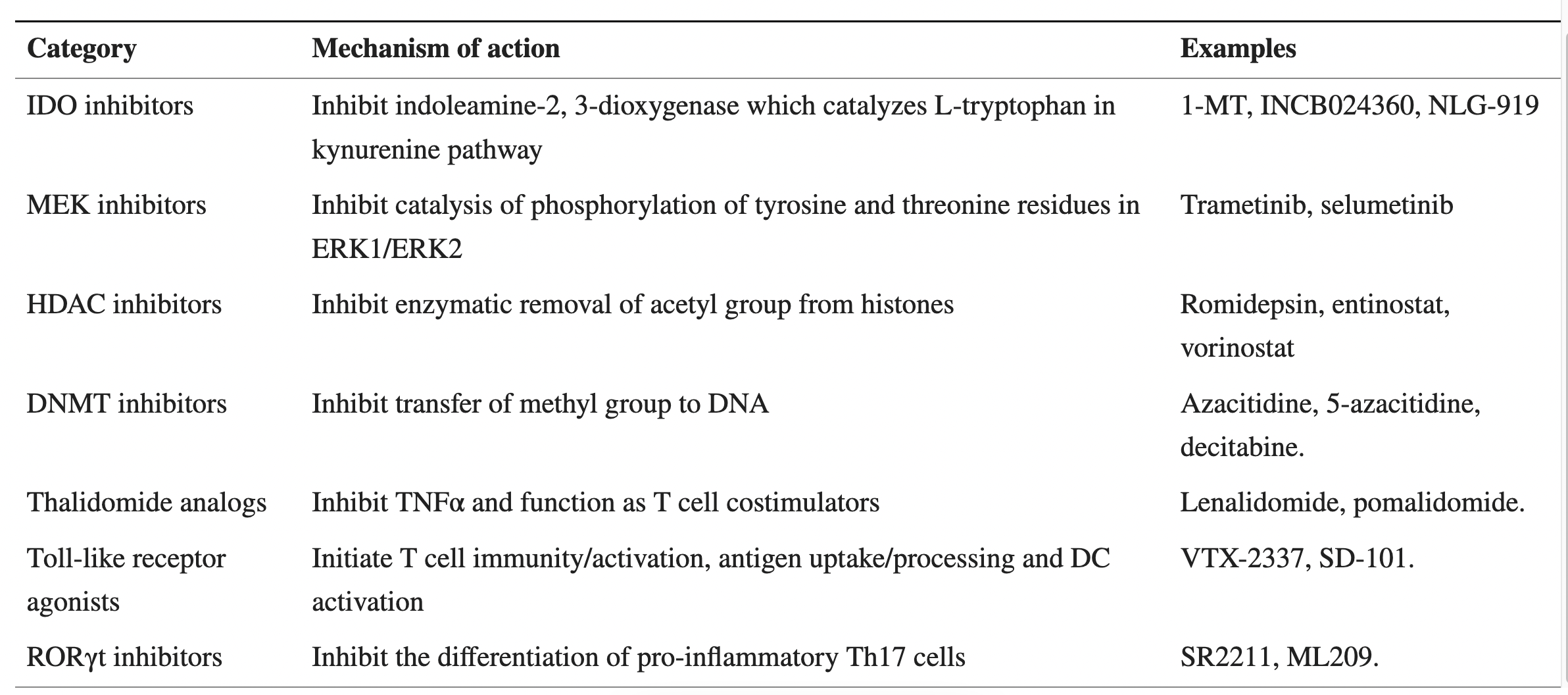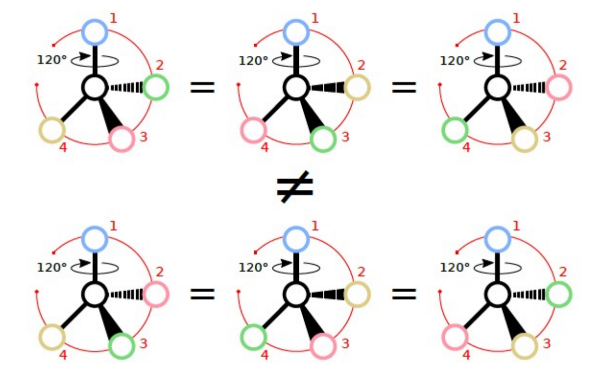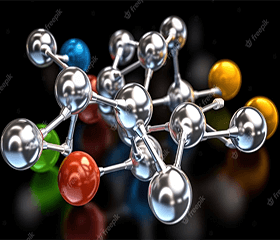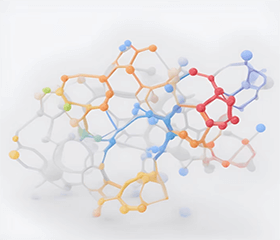Cytotoxic chemotherapies have traditionally been used to treat advanced solid tumors, but these are generally non-curative, are associated with significant toxicities and do not produce durable response rates. There is increasing interest in the role of immunotherapy as an attractive strategy in the management of advanced solid tumors previously assumed to be non-immunogenic.
First-generation cancer immunotherapy agents being developed or approved are mainly monoclonal antibodies that block protein-protein interactions between T cell checkpoint receptors and their ligands. While immunotherapy has historically involved cell or antigen-based vaccine therapies and monoclonal antibodies, there has been considerable focus on the development of small molecule drugs which have immunomodulatory effects. Recently, discovery efforts have expanded to focus on the development of immune-modulatory small molecules, particularly for synergistic combinations with checkpoint antibodies, and addressing a wide array of new immune-modulatory targets.
Small molecule drugs have the advantage of the potential for oral administration and ease of production relative to standard biologic agents. Currently, there are numerous efforts to develop small molecule inhibitors with immunomodulatory effects in cancer.
In cancer, molecular targeting of cellular pathways typically utilizes two pharmacological modalities, monoclonal antibodies (mABs) or small molecule inhibitors in order to delay or overcome drug resistance. To overcome the lack of therapeutic response to checkpoint inhibition monotherapy, combination therapy of multiple immune checkpoint mABs have been attempted. These combinations indeed increase the rate of response in patients, but not without the expected increase in the rate of toxicities, leading to dose reductions and even permanent discontinuation. Combination therapies of monoclonal checkpoint inhibitors with immunomodulatory small molecule inhibitors, however, have been better tolerated, which can be attributed to the lower molecular weight of these small molecules affecting their more favorable pharmacokinetics, oral bioavailability and the lower degree of overlapping toxicities when administered in combination with checkpoint inhibitors, compared to mABs.

A key differentiating factor between small molecule immunomodulators and large molecules in this category is the small molecules’ passive permeability that allow them to reach intracellular targets that large molecules typically cannot. It is thought that due to the difference in molecular size, small-molecule agents might be more efficient in tissue penetration, tumor retention and blood clearance compared to IgG subclasses of mABs. Small molecule inhibitors, on the other hand, can target molecules both intra- and extra-cellular by having the ability to pass into the cytoplasm. This difference has particular implications on proteins and pathways which are non-receptor kinases.
It was interesting to see that the majority of compounds shown here did not initially stem from a traditional high-throughput screening campaign. Instead, fragment screens and DEL screens featured prominently as successful hit-finding techniques. This nicely illustrated the current trend in the industry to cater hit-finding techniques to the target instead of using a one-size-fits-all approach. With these proof-of-concept that large molecule targets can be drugged with small molecules and powerful hit-finding techniques in hand, it would seem that every LM-project would be well-served considering a small molecule approach as well.









